molecular formula C10H13N B1629923 2-Methyl-2,3-dihydro-1H-inden-2-amine CAS No. 312753-94-9

2-Methyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B1629923
CAS RN: 312753-94-9
M. Wt: 147.22 g/mol
InChI Key: NWLUVPKKKNCNIW-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydro-1H-inden-2-amine” is an organic compound. It is also known as N-Methylindan-2-amine and is used as an intermediate to prepare N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase inhibitor .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13N . The IUPAC Standard InChI is InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2 .

Scientific Research Applications

Corrosion Inhibition Performance A study on four amine derivative compounds, including ones similar to 2-Methyl-2,3-dihydro-1H-inden-2-amine, highlighted their effectiveness as corrosion inhibitors for mild steel in HCl medium. Their corrosion inhibition efficiencies were evaluated using electrochemical measurements and surface analysis. Molecular dynamics simulations supported the adsorption mechanism of these molecules on the mild steel surface, showcasing their protective capabilities in aggressive environments (Boughoues et al., 2020).

Advancements in Isotopic Labelling Research into the microwave-enhanced isotopic labelling of primary and secondary amines, including this compound, offers a pathway to deuterium-containing compounds. This method holds potential for the labelling of amines with isotopes like ^3H, ^11C, ^13C, and ^14C, facilitating advancements in drug development and other scientific fields (Harding et al., 2002).

Solar Cell Applications An amine-based fullerene derivative was applied as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the versatility of amine compounds in improving solar cell efficiency. This research indicates potential broader applications of amine derivatives, including this compound, in the field of renewable energy (Lv et al., 2014).

Metabolic Fate in Drug Testing Investigating the metabolic fate of substances like 2-aminoindane and N-methyl-2-aminoindane aids in understanding their transformations in the body. Such studies support the development of drug testing methodologies, ensuring safety and efficacy in medical applications (Manier et al., 2019).

properties

IUPAC Name

2-methyl-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUVPKKKNCNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626262
Record name 2-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312753-94-9
Record name 2-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
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2-Methyl-2,3-dihydro-1H-inden-2-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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